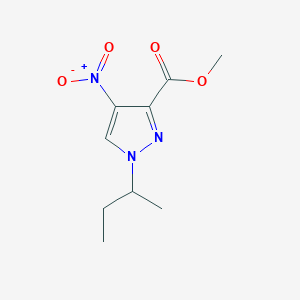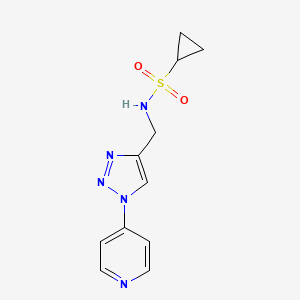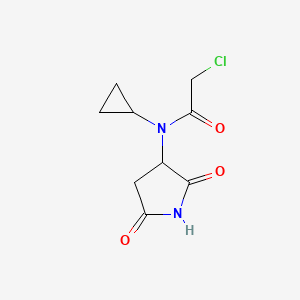
methyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate (MBNPC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. MBNPC belongs to the family of pyrazole derivatives, which have been extensively studied for their diverse biological and pharmacological activities.
Mecanismo De Acción
The mechanism of action of methyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to bind to the GABA-A receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that this compound can reduce pain and inflammation in animal models. This compound has also been shown to have insecticidal and fungicidal properties, which could be useful in the development of new pesticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of methyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate is its relatively simple synthesis method, which allows for the production of high-purity samples. This compound is also stable under a range of conditions, making it suitable for use in various experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on methyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate. One area of interest is the development of new drugs based on the anti-inflammatory and analgesic properties of this compound. Another area of interest is the investigation of the insecticidal and fungicidal properties of this compound, which could lead to the development of new pesticides. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Métodos De Síntesis
Methyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate can be synthesized by the reaction of 4-nitro-1H-pyrazole-3-carboxylic acid with sec-butylamine and methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields this compound in high purity.
Aplicaciones Científicas De Investigación
Methyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate has been studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory and analgesic activities, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, this compound has been investigated for its insecticidal and fungicidal properties, which could be useful in the development of new pesticides. In industry, this compound has been studied for its potential use as a corrosion inhibitor, due to its ability to form a protective film on metal surfaces.
Propiedades
IUPAC Name |
methyl 1-butan-2-yl-4-nitropyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-4-6(2)11-5-7(12(14)15)8(10-11)9(13)16-3/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQJYNVEDNWAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/no-structure.png)





![6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2910342.png)
![methyl 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2910343.png)
![(E)-N-[[3-(2-Chlorophenoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2910344.png)

![3,4-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2910347.png)
![2,5-dichloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2910349.png)